molecular formula C22H17ClN2O4S B2675373 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 636987-83-2

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2675373
CAS No.: 636987-83-2
M. Wt: 440.9
InChI Key: HANFVKCEVNJZDM-UHFFFAOYSA-N
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Description

This product is the chemical compound 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one ( 636987-83-2), a complex organic molecule with a molecular formula of C 22 H 17 ClN 2 O 4 S and a molecular weight of 440.90 g/mol . Its structure integrates multiple pharmacologically significant motifs, most notably the 1,3-thiazole heterocycle. The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile and privileged scaffold in medicinal chemistry due to its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions . Molecules featuring the thiazole moiety are extensively researched because they can interact with a wide range of biological targets, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating and blocking receptors in physiological systems . This has led to the development of thiazole-containing drugs for a diverse spectrum of pathological conditions, including but not limited to anticancer, antimicrobial, antifungal, anti-inflammatory, and central nervous system disorders . As such, this compound serves as a valuable chemical intermediate or a novel lead compound for researchers in drug discovery and development, particularly in the synthesis and optimization of new bioactive agents. The compound is provided with a minimum purity of 90% and is intended for research applications in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c1-12-10-14(6-7-16(12)29-2)19(26)17-18(13-4-3-5-15(23)11-13)25(21(28)20(17)27)22-24-8-9-30-22/h3-11,18,26H,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODROGNURHHGIF-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a thiazole moiety and a pyrrole ring, which are known to contribute to various biological activities. The presence of the chlorophenyl and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, analogs containing thiazole and pyrrole rings have shown notable cytotoxic effects against various cancer cell lines. The compound under discussion has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15.2Induces apoptosis
Compound BMCF-7 (Breast)10.5Inhibits tubulin polymerization
5-(3-chlorophenyl)-3-hydroxy...HeLa (Cervical)TBDTBD

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has been well-documented. Compounds with similar structures have demonstrated anticonvulsant activity, suggesting that 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one may also exhibit such effects.

Case Study: Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of thiazole derivatives, it was found that certain modifications significantly enhanced protective indexes against seizures. The compound’s structure, particularly the thiazole ring's substitution patterns, plays a crucial role in its efficacy.

Table 2: Anticonvulsant Activity Data

Compound NameModel UsedED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound CPTZ Seizure Test18.4170.29.2
Compound DMES TestTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and thiazole rings significantly affect biological activity. Electron-withdrawing groups such as chlorine enhance potency, while methoxy substitutions contribute to improved solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Reference
Target Compound 3-Cl-C6H4 (5), 4-MeO-3-Me-C6H3CO (4), Thiazol-2-yl (1) Not Reported Hydroxy, Methoxy, Thiazole
5-(3-Cl-C6H4)-3-OH-1-(2-OH-Pr)-4-(4-Me-C6H4CO)-1,5-dihydro-pyrrol-2-one (Compound 29) 3-Cl-C6H4 (5), 4-Me-C6H4CO (4), 2-OH-Pr (1) 235–237 Hydroxy, Methyl, Hydroxypropyl
5-(4-Cl-C6H4)-3-OH-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-CO)-1,5-dihydro-2H-pyrrol-2-one 4-Cl-C6H4 (5), Thiophene-2-CO (4), Thiadiazol-2-yl (1) Not Reported Thiadiazole, Thiophene Carbonyl
4-(4-Cl-C6H4CO)-3-OH-1-(5-Me-1,3,4-thiadiazol-2-yl)-5-(3-NO2-C6H4)-1,5-dihydro-2H-pyrrol-2-one 4-Cl-C6H4CO (4), 3-NO2-C6H4 (5), Thiadiazol-2-yl (1) Not Reported Nitro, Thiadiazole

Key Observations :

  • Thiazole vs. Other Heterocycles : The thiazol-2-yl group in the target compound contrasts with thiadiazole () or isoxazole () substituents. Thiazole’s sulfur atom may enhance π-stacking interactions compared to oxygen-containing heterocycles .
  • Crystal Packing : Isostructural analogs () show that halogen substituents (Cl vs. F) minimally affect molecular conformation but influence crystal packing due to size and polarity differences .

Spectroscopic and Computational Insights

  • NMR/IR Data : The thiazol-2-yl group in the target compound would exhibit distinct 1H NMR signals (e.g., deshielded protons at δ 7.5–8.5 ppm) compared to thiadiazole () or hydroxypropyl () substituents .

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